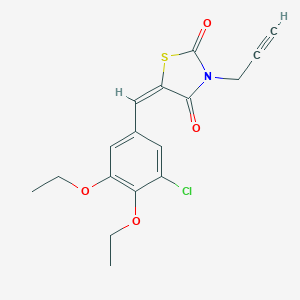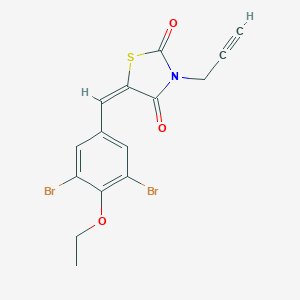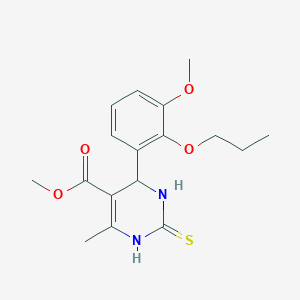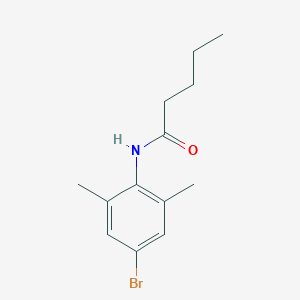![molecular formula C20H23N3O3S B313336 N-(3,4-dimethoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea](/img/structure/B313336.png)
N-(3,4-dimethoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea
Overview
Description
N-(3,4-dimethoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea: is a complex organic compound with a molecular formula of C20H23N3O3S This compound is known for its unique chemical structure, which includes a benzamide core, dimethoxy groups, and a pyrrolidinyl-anilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Pyrrolidinyl-Anilino Moiety:
Formation of the Sulfanylidenemethyl Group: The final step involves the formation of the sulfanylidenemethyl group by reacting the intermediate product with a suitable thiol reagent under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the benzamide core, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrolidinyl-anilino moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N-(3,4-dimethoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- 3,4-dimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- 3,4-dimethoxy-N-{[4-(1-pyrrolidinyl)phenyl]carbamothioyl}benzamide
Comparison: While these compounds share structural similarities, N-(3,4-dimethoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea is unique due to the presence of the sulfanylidenemethyl group. This group imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C20H23N3O3S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C20H23N3O3S/c1-25-17-10-5-14(13-18(17)26-2)19(24)22-20(27)21-15-6-8-16(9-7-15)23-11-3-4-12-23/h5-10,13H,3-4,11-12H2,1-2H3,(H2,21,22,24,27) |
InChI Key |
CTTNARFRMBYYMU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCC3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCC3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B313253.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B313254.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B313255.png)
![N-(4-bromophenyl)-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B313258.png)
![N-cyclohexyl-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B313259.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B313261.png)

![2-{4-[(2,4-Dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B313268.png)
![(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B313271.png)

![5-{[5-(2-Fluorophenyl)-2-furyl]methylene}-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B313273.png)


![2-{4-[(E)-{2-[(5-bromo-2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B313276.png)
